4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone
Description
Properties
IUPAC Name |
4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-8-6-9(2)18-13(19)12(8)22(20,21)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQTCLKSZHWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the pyridinone core. One common method involves the reaction of 4,6-dimethyl-2-pyridone with a sulfonyl chloride derivative of 3-(trifluoromethyl)phenyl. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different pyridinone derivatives.
Scientific Research Applications
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl group may participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-pyridone: The core structure without the sulfonyl and trifluoromethyl groups.
3-(trifluoromethyl)phenylsulfonyl chloride: A precursor used in the synthesis of the compound.
Other trifluoromethyl-substituted pyridinones: Compounds with similar structures but different substituents.
Uniqueness
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
4,6-Dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone, a compound with the molecular formula and a molecular weight of approximately 331.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may facilitate stronger interactions with target proteins.
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX) : Preliminary studies indicate that the compound may exhibit inhibitory effects on COX-2, an enzyme involved in inflammation and pain pathways .
- Interaction with Lipoxygenases : It has also been suggested that this compound may inhibit lipoxygenases (LOX-5 and LOX-15), which play a role in the inflammatory process .
- Cytotoxicity : In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells, indicating potential anti-cancer properties .
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | Moderate | |
| LOX Inhibition | LOX-5, LOX-15 | Moderate | |
| Cytotoxicity | MCF-7 Cell Line | IC50: ~10 µM |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of COX enzymes, suggesting that modifications to the pyridinone core could enhance anti-inflammatory activity.
Case Study 2: Cytotoxicity Evaluation
In another research effort, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 cells with an IC50 value around 10 µM. This suggests a potential application in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.
Q & A
Basic: What synthetic strategies are effective for preparing 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone?
Methodological Answer:
The synthesis of substituted pyridinones typically involves multi-step reactions. A plausible route for this compound includes:
Core Pyridinone Formation : Start with a 2(1H)-pyridinone scaffold. Introduce methyl groups at positions 4 and 6 via alkylation or Friedel-Crafts reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Sulfonyl Group Introduction : React the 3-position of the pyridinone with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonyl linkage.
Purification : Use column chromatography or recrystallization to isolate the product. For example, highlights similar pyridinone derivatives synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) and purified via crystallization .
Key Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via NMR, NMR, and high-resolution mass spectrometry (HRMS).
Basic: How can spectroscopic techniques characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Confirm the sulfonyl group (S=O stretches at ~1150–1350 cm) and pyridinone carbonyl (C=O stretch at ~1650–1700 cm) .
- Mass Spectrometry (MS) : Use HRMS to verify the molecular ion peak (e.g., [M+H]) and fragment patterns consistent with the sulfonyl and CF groups.
Advanced: How can computational modeling predict the environmental toxicity of this compound?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) Models : Train models using toxicity datasets (e.g., fathead minnow acute toxicity) and molecular descriptors (logP, polar surface area, HOMO/LUMO energies). demonstrates machine learning (e.g., random forests, SVM) for toxicity prediction .
Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., carotenoid biosynthesis enzymes, as seen in Fluridone’s mode of action ).
Ecotoxicity Profiling : Use software like ECOSAR to estimate LC values for aquatic organisms based on structural analogs .
Advanced: How to design structure-activity relationship (SAR) studies for sulfonyl-containing pyridinones?
Methodological Answer:
Variation of Substituents :
- Modify the sulfonyl group’s aryl moiety (e.g., substituents at the 3-position of the phenyl ring).
- Adjust methyl groups at positions 4 and 6 to assess steric effects.
Biological Assays :
- Test herbicidal or enzyme-inhibition activity (e.g., carotenoid biosynthesis inhibition, as in Fluridone ).
- Use in vitro assays (e.g., enzyme-linked immunosorbent assays) to quantify binding affinity.
Data Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett constants, logP) with activity. provides a template for SAR using acute toxicity and analgesic activity data .
Basic: What are the recommended storage conditions and stability considerations for this compound?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccate to avoid hydrolysis of the sulfonyl group .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products.
Advanced: How to resolve contradictions in reported biological activity data for pyridinone derivatives?
Methodological Answer:
Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., in vivo vs. in vitro) and purity (>98% recommended ).
Mechanistic Studies : Use isotopic labeling (e.g., ) to track metabolic pathways and identify off-target effects.
Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., Sprague–Dawley rat models, as in ).
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Screen solvents like ethanol/water mixtures, ethyl acetate/hexane, or dichloromethane/pentane. reports successful crystallization of pyridinones using ethanol .
- Optimize temperature gradients (e.g., slow cooling from reflux) to enhance crystal purity.
Advanced: What strategies mitigate synthetic challenges in sulfonyl group installation?
Methodological Answer:
- Activation of Pyridinone : Use strong bases (e.g., LDA or NaH) to deprotonate the 3-position before sulfonylation .
- Alternative Sulfonyl Sources : Employ sulfonic anhydrides or polymer-supported reagents to improve yield and reduce byproducts.
- Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity under controlled heating (e.g., 100°C, 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
